6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
This compound belongs to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a bicyclic scaffold fused with a pyridine ring. Key structural features include:
- A 2-phenyl substituent at position 2 of the pyrimidine ring.
- A 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl] group attached to the tetrahydropyrido moiety.
- The trifluoromethyl (CF₃) and chloro (Cl) groups on the pyridine ring contribute to electron-withdrawing effects and steric bulk, which are critical for biological interactions and stability .
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4/c20-15-8-14(19(21,22)23)10-25-18(15)27-7-6-16-13(11-27)9-24-17(26-16)12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLUNMSYLYYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117168 | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338979-39-8 | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338979-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydro-2-phenylpyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries. They are thought to act on a variety of targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting they may interact with multiple biochemical pathways.
Biological Activity
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
- Molecular Formula : C19H14ClF3N4
- Molecular Weight : 390.79 g/mol
- CAS Number : 338979-39-8
- Boiling Point : 453.3 ± 45.0 °C (predicted)
- Density : 1.386 ± 0.06 g/cm³ (predicted)
The compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular processes. Notably, it has shown high affinity for dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway crucial for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the levels of tetrahydrofolate necessary for pyrimidine synthesis, which is critical in rapidly dividing cells such as cancer cells .
Biological Activity Overview
Case Studies
-
Antitumor Efficacy
A study investigated the antitumor effects of the compound against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The results demonstrated significant inhibition of cell proliferation, migration, and invasion, indicating its potential as an anticancer agent . -
Kinase Inhibition
The compound was evaluated for its kinase inhibitory profile, showing promising results in inhibiting specific kinases involved in cancer progression. This suggests that it may serve as a dual-action agent targeting both tumor growth and survival pathways . -
Inflammation Modulation
Another study explored the compound's effects on immune responses, finding that it could modulate inflammatory pathways effectively. This property may provide therapeutic benefits in conditions characterized by excessive inflammation .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[4,3-d]pyrimidines showed potent activity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
Antiviral Properties
Preliminary data suggest that this compound may also possess antiviral properties. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication.
- Case Study : A research article highlighted the efficacy of pyrimidine derivatives as inhibitors of viral enzymes, suggesting that modifications to the pyridine ring could enhance antiviral activity .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's.
- Case Study : Research indicated that certain pyrido[4,3-d]pyrimidine derivatives could reduce neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegeneration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, while the chloro substituent may contribute to its binding affinity to target proteins.
| Structure Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and potency |
| Chloro substituent | Enhances binding affinity |
| Tetrahydropyrido core | Essential for biological activity |
Comparison with Similar Compounds
Structural Analog: 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride
Structural Analog: 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
- Molecular Formula : C₈H₈Cl₂F₃N₃ .
- Key Differences :
- Pyrido ring junction at [3,4-d] instead of [4,3-d], altering electronic distribution.
- Chloro and trifluoromethyl groups at positions 4 and 2, respectively, versus position 6 in the target compound.
- Physicochemical Impact : Reduced molecular weight (274.07 g/mol) and higher polarity due to the hydrochloride salt .
Functional Analog: 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Functional Analog: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Derivatives
- Example : 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (C₁₃H₁₁ClF₃N₅) .
- Lower lipophilicity (logP) compared to the phenyl-substituted target compound.
- Biological Relevance : Amine derivatives are often prioritized for solubility in early drug discovery .
Data Table: Comparative Analysis
Research Findings and Trends
- Substituent Effects :
- Synthetic Routes :
- Biological Relevance :
- Tetrahydropyrido[4,3-d]pyrimidines are explored as kinase inhibitors (e.g., PI3K, EGFR) due to their ability to occupy hydrophobic pockets in enzyme active sites .
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step organic reactions, focusing on cyclocondensation and functional group modifications. Key methodologies include:
- Cyclocondensation : Reacting intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with phenyl-substituted pyrimidine precursors under reflux conditions. Ethanol is commonly used for crystallization to achieve high purity (≥95% via HPLC) .
- Halogenation/Fluorination : Introducing trifluoromethyl groups via fluorinating agents (e.g., KF in DMSO) .
Q. How is structural characterization performed for this compound?
Structural elucidation relies on:
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (mean C–C bond length: 0.003–0.006 Å; R factor: 0.055–0.069) .
- NMR Spectroscopy : Assigns proton environments, particularly for the trifluoromethyl and pyridinyl groups .
- HPLC : Validates purity, with ≥95% purity thresholds common in pharmacological studies .
Q. What preliminary biological activities are reported for similar pyrimidine derivatives?
Pyrimidine analogs exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria .
- Anticancer Potential : Evaluated through cytotoxicity assays (e.g., IC₅₀ measurements in cell lines) .
- Enzyme Inhibition : Assessed via kinase or protease inhibition assays, leveraging the trifluoromethyl group’s electron-withdrawing properties .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Reaction Optimization : Adjust temperature (e.g., 80–100°C for cyclocondensation) and catalyst loading (e.g., Pd catalysts for cross-coupling) .
- Purification Strategies : Use gradient chromatography or recrystallization in ethanol/DMSO mixtures to remove halogenated byproducts .
- Analytical Validation : Employ LC-MS to trace impurities and optimize reaction stoichiometry .
Q. How to resolve discrepancies in crystallographic data?
Q. Table 2: Crystallographic Parameters from Key Studies
| Study | R Factor | Mean C–C Bond Length (Å) | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| Guo 2011 | 0.055 | 0.006 | 18.1 | |
| Liu 2012 | 0.153 | 0.003 | 17.0 |
Q. What computational methods predict bioactivity for trifluoromethyl-substituted pyridines?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values in cytotoxicity datasets .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties, focusing on logP and solubility .
Q. How should hazardous byproducts be managed during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
